4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol

Organic Synthesis Polymer Chemistry Antioxidant Manufacturing

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) is a synthetic organic compound belonging to the class of sterically hindered phenols. Its molecular formula is C14H22O3 and it features a phenolic core with a tert-butyl group at the para position and two methoxymethyl (-CH2OCH3) groups at the ortho positions.

Molecular Formula C14H22O3
Molecular Weight 238.32 g/mol
CAS No. 421546-91-0
Cat. No. B1322259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol
CAS421546-91-0
Molecular FormulaC14H22O3
Molecular Weight238.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C(=C1)COC)O)COC
InChIInChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3
InChIKeySHDBJOYDLRRTRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0): A Sterically Hindered Phenol Building Block and Potential Antioxidant


4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) is a synthetic organic compound belonging to the class of sterically hindered phenols [1]. Its molecular formula is C14H22O3 and it features a phenolic core with a tert-butyl group at the para position and two methoxymethyl (-CH2OCH3) groups at the ortho positions [1]. This specific substitution pattern imparts distinct physicochemical properties, including a computed XLogP3-AA of 2.5 and a topological polar surface area of 38.7 Ų, which differ significantly from its hydroxymethyl analog and other commercial antioxidants like BHT .

Why 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) Cannot Be Replaced by Common Analogs


Generic substitution of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol with common antioxidants like BHT or its hydroxymethyl analog is not scientifically valid due to fundamental differences in physicochemical properties and reactivity. The dual methoxymethyl groups are not inert structural decorations; they are functional handles that enable unique reactivity profiles, such as serving as electrophiles in condensation reactions, a role that cannot be fulfilled by simple alkyl or hydroxymethyl substituents [1]. Furthermore, the methoxymethyl moiety confers altered solubility and stability characteristics compared to the more polar and hydrogen-bond-donating hydroxymethyl analog, which can impact performance in non-polar matrices or specific reaction conditions . The following evidence quantifies these critical differentiators.

Quantitative Differentiation Guide for 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0) Sourcing


Reactivity Advantage: Methoxymethyl Group as a Superior Electrophilic Handle Compared to Hydroxymethyl Analogs

In the synthesis of high-value 3,5-dialkyl-4-hydroxybenzyl-substituted benzene antioxidants, the methoxymethyl group on hindered phenols acts as a key electrophilic leaving group. This compound is designed to participate in acid-catalyzed condensation reactions with aromatic substrates, where the methanol byproduct is distilled off to drive the reaction to completion [1]. This mechanism is distinct from that of the analogous 4-tert-butyl-2,6-bis(hydroxymethyl)phenol, which would release water and exhibit different reaction kinetics and equilibrium constants.

Organic Synthesis Polymer Chemistry Antioxidant Manufacturing

Physicochemical Differentiation: Altered Lipophilicity and Hydrogen Bonding Profile Compared to BHT and Hydroxymethyl Analog

The computed physicochemical properties of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol demonstrate a distinct profile compared to common hindered phenol antioxidants and its closest analog. The compound has a computed XLogP3-AA of 2.5, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 [1]. These values differ from the hydroxymethyl analog (4-tert-butyl-2,6-bis(hydroxymethyl)phenol), which has three hydrogen bond donors, and from BHT (2,6-di-tert-butyl-4-methylphenol), which has one donor and one acceptor.

Drug Discovery Material Science ADME Prediction

Supplier-Reported Purity and Storage Specifications Provide Baseline for Procurement Decisions

For procurement purposes, the compound is commercially available with a specified minimum purity from major chemical suppliers. AKSci lists the compound with a minimum purity specification of 95% and recommends long-term storage in a cool, dry place . MolCore offers the compound with a purity of 'NLT 98%' .

Chemical Procurement Quality Control Research Supply Chain

Validated Application Scenarios for Procuring 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol (CAS 421546-91-0)


Synthesis of Advanced Hindered Phenol Antioxidants via Electrophilic Condensation

This compound is specifically suited as a starting material or intermediate in the synthesis of high-molecular-weight, multi-phenolic antioxidants. Its methoxymethyl groups are designed for acid-catalyzed condensation reactions with aromatic compounds, as described in patent literature for producing 3,5-dialkyl-4-hydroxybenzyl-substituted benzene compounds [1]. The reaction's efficiency is enhanced by the ability to distill off the methanol byproduct.

Model Compound for Studying Substituent Effects on Phenol Physicochemistry

The distinct combination of a para tert-butyl group and ortho methoxymethyl groups makes this compound an excellent model for investigating the impact of bulky, electron-donating ether substituents on phenol reactivity, antioxidant capacity, and physical properties. Its computed XLogP of 2.5 and hydrogen bonding profile offer a defined starting point for comparative studies against BHT or hydroxymethyl analogs [2].

Specialty Building Block in Medicinal Chemistry or Agrochemical Research

The unique substitution pattern creates a sterically congested, electron-rich aromatic core that can serve as a rigid scaffold or a precursor for further functionalization in drug discovery or agrochemical lead optimization. The methoxymethyl groups can be selectively deprotected or manipulated to introduce additional diversity, providing a synthetic route that is not accessible from simpler phenol derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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